2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)aceticacid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methoxycyclobutyl moiety. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid typically involves the condensation of O-(carboxymethyl)hydroxylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane at a controlled temperature of around 303 K (30°C) for approximately 2 hours. The resulting product is then purified by crystallization from methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, yielding the free amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve nucleophiles such as sodium azide (NaN3) or thiols (R-SH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The methoxycyclobutyl moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid
Uniqueness
Compared to similar compounds, 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methoxycyclobutyl)acetic acid is unique due to the presence of the methoxy group on the cyclobutyl ring. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in synthetic chemistry and biochemical research .
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-(1-methoxycyclobutyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8(9(14)15)12(17-4)6-5-7-12/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15) |
InChI Key |
PIXQHOODLCQMOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C1(CCC1)OC |
Origin of Product |
United States |
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